

Application Note: Quantitative Analysis of 4-Cyano-4-(thien-2-yl)cyclohexanone

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Compound of Interest

Compound Name: 4-Cyano-4-(thien-2-yl)cyclohexanone

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A Comprehensive Guide to Method Development and Validation for Pharmaceutical Intermediates

Abstract

This document provides a detailed guide to the development and validation of analytical methods for the accurate quantification of **4-Cyano-4-(thien-2-yl)cyclohexanone**, a key intermediate in pharmaceutical synthesis. We present a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace analysis. The protocols are designed to be robust and reliable, adhering to the principles of scientific integrity and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise analytical methods for this compound.

Introduction

4-Cyano-4-(thien-2-yl)cyclohexanone is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active

pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product.[1][2][3] Therefore, robust and validated analytical methods for its quantification are paramount in a Good Manufacturing Practice (GMP) environment.[4]

This application note details two complementary analytical methods for the comprehensive analysis of **4-Cyano-4-(thien-2-yl)cyclohexanone**:

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable and widely used technique for the routine quantification of non-volatile and thermally labile compounds.
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile compounds, ideal for impurity profiling and confirmatory analysis.

The development and validation of these methods are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the generation of accurate, precise, and reliable data.[5][6]

Physicochemical Properties of 4-Cyano-4-(thien-2-yl)cyclohexanone

A thorough understanding of the analyte's physicochemical properties is essential for method development.

Property	Value (Predicted/Reported)	Implication for Analysis
Molecular Formula	C ₁₁ H ₁₁ NOS	-
Molecular Weight	205.28 g/mol	-
Appearance	Likely a solid at room temperature	Requires dissolution in a suitable solvent for analysis.
Solubility	Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane.	Guides the choice of sample diluent and mobile phase.
UV Absorbance	The thiophene ring is a chromophore, expected to exhibit UV absorbance.	Enables detection by UV spectrophotometry in HPLC.
Volatility	Moderately volatile, suitable for GC analysis, potentially with derivatization.	Allows for analysis by GC-MS.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the recommended primary method for the routine quantification of **4-Cyano-4-(thien-2-yl)cyclohexanone** due to its robustness, precision, and wide availability in quality control laboratories.

Rationale for Method Selection

The presence of the thiophene ring in the structure of **4-Cyano-4-(thien-2-yl)cyclohexanone** provides a chromophore that allows for sensitive detection by UV spectrophotometry. HPLC is well-suited for the analysis of moderately polar, non-volatile compounds like this, offering excellent separation from potential impurities.

Experimental Protocol: HPLC-UV Quantification

3.2.1. Materials and Reagents

- **4-Cyano-4-(thien-2-yl)cyclohexanone** reference standard (purity \geq 99.5%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Methanol (HPLC grade)
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Autosampler vials

3.2.2. Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.

3.2.3. Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides good retention and separation for moderately polar compounds.
Mobile Phase	A: Water; B: Acetonitrile	A common and effective mobile phase for reversed-phase chromatography.
Gradient	0-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B	A gradient elution ensures the separation of the main peak from potential early and late-eluting impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	Maintains consistent retention times and peak shapes.
Injection Volume	10 μ L	A typical injection volume for analytical HPLC.
Detection Wavelength	254 nm (or λ_{max} determined by UV scan)	The thiophene ring is expected to have strong absorbance at this wavelength.

3.2.4. Sample Preparation

- Standard Solution (100 μ g/mL): Accurately weigh approximately 10 mg of the **4-Cyano-4-(thien-2-yl)cyclohexanone** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
- Sample Solution (100 μ g/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 100 μ g/mL. Dissolve in and dilute to volume with acetonitrile.
- Filter all solutions through a 0.45 μ m syringe filter before injection.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5]

3.3.1. Validation Parameters and Acceptance Criteria

Parameter	Procedure	Acceptance Criteria
Specificity	Analyze blank, placebo (if applicable), and spiked samples.	No interference at the retention time of the analyte peak.
Linearity	Analyze at least five concentrations over the range of 50-150% of the target concentration.	Correlation coefficient (r^2) \geq 0.999.
Accuracy	Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120%).	Recovery between 98.0% and 102.0%.
Precision	- Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.	- Repeatability: $RSD \leq 1.0\%$. - Intermediate Precision: $RSD \leq 2.0\%$.
Limit of Detection (LOD) & Limit of Quantification (LOQ)	Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.	- LOD: $S/N \geq 3:1$. - LOQ: $S/N \geq 10:1$.
Robustness	Deliberately vary method parameters (e.g., flow rate $\pm 10\%$, column temperature $\pm 5^\circ\text{C}$, mobile phase composition $\pm 2\%$).	No significant impact on the results ($RSD \leq 2.0\%$).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation of identity and the separation and quantification of volatile impurities.

Rationale for Method Selection

GC-MS provides a higher degree of selectivity and sensitivity compared to HPLC-UV. The mass spectrum serves as a "fingerprint" for the compound, allowing for unambiguous identification. It is also well-suited for detecting and quantifying volatile organic impurities that may be present from the synthesis process.^{[7][8]}

Experimental Protocol: GC-MS Analysis

4.2.1. Materials and Reagents

- **4-Cyano-4-(thien-2-yl)cyclohexanone** reference standard
- Dichloromethane (GC grade)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary)
- GC vials with septa

4.2.2. Instrumentation

- Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
- Autosampler.
- Data acquisition and processing software with a mass spectral library (e.g., NIST).^[9]

4.2.3. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition	Rationale
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness	A non-polar column suitable for a wide range of organic compounds.
Carrier Gas	Helium, constant flow at 1.2 mL/min	An inert carrier gas providing good chromatographic efficiency.
Inlet Temperature	250 $^{\circ}$ C	Ensures complete volatilization of the sample.
Oven Temperature Program	Start at 100 $^{\circ}$ C, hold for 2 min, ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold for 5 min.	A temperature program to separate the analyte from solvents and potential impurities.
Injection Mode	Split (20:1)	Prevents column overloading.
Injection Volume	1 μ L	A standard injection volume for GC.
MS Transfer Line Temp.	280 $^{\circ}$ C	Prevents condensation of the analytes.
Ion Source Temperature	230 $^{\circ}$ C	Standard temperature for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Provides reproducible fragmentation patterns for library matching.
Mass Range	m/z 40-400	Covers the expected mass range of the analyte and its fragments.
Scan Mode	Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)	Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis.

4.2.4. Sample Preparation

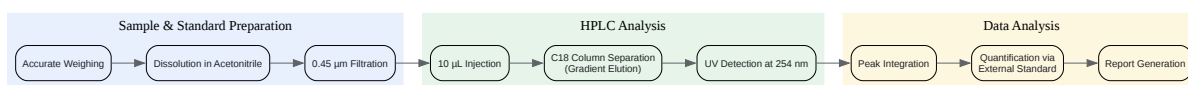
- Standard Solution (100 µg/mL): Prepare a stock solution of the reference standard in dichloromethane.
- Sample Solution (100 µg/mL): Prepare a sample solution in dichloromethane to the target concentration.
- Derivatization (if required): If the compound exhibits poor peak shape or thermal instability, derivatization may be necessary. A common approach for ketones is silylation. In a GC vial, mix 100 µL of the sample/standard solution with 100 µL of BSTFA. Cap the vial and heat at 60 °C for 30 minutes.

Data Analysis

- Identification: The identity of **4-Cyano-4-(thien-2-yl)cyclohexanone** is confirmed by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of the thiophene and cyclohexanone moieties.[10][11]
- Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion (from SIM mode) against the concentration of the standard solutions.

Visualizations

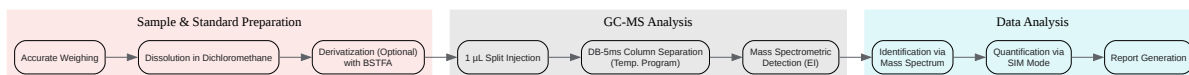
HPLC-UV Analytical Workflow



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Caption: Workflow for the HPLC-UV analysis of **4-Cyano-4-(thien-2-yl)cyclohexanone**.

GC-MS Analytical Workflow



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Caption: Workflow for the GC-MS analysis of **4-Cyano-4-(thien-2-yl)cyclohexanone**.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of **4-Cyano-4-(thien-2-yl)cyclohexanone** using HPLC-UV and GC-MS. The detailed protocols and validation guidelines are designed to ensure the generation of high-quality, reliable, and reproducible data, which is essential for regulatory submissions and quality control in the pharmaceutical industry. The presented methods are a starting point and should be fully validated in the user's laboratory to demonstrate suitability for their specific application.

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